2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine

Medicinal Chemistry Linker Design Physicochemical Properties

Researchers face challenges sourcing well-characterized isoindoline fragments with defined linker geometry for systematic SAR. This compound solves that with a 3-methoxypropyl chain offering 4 rotatable bonds and 3 H-bond acceptors, distinct from shorter or purely alkyl analogs. • Physicochemical Profile: MW 206.28, logP 0.9, TPSA 38.5 Ų-ideal for CNS drug-likeness and fragment-based screening. • Application Fit: Enables precise probing of linker length, polarity, and hydrogen-bonding effects in kinase hinge-binding motifs or PROTAC design. • Supply Assurance: Reliable commercial availability for fragment growth and lead optimization programs.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 1099644-34-4
Cat. No. B1417023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine
CAS1099644-34-4
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOCCCN1CC2=C(C1)C(=CC=C2)N
InChIInChI=1S/C12H18N2O/c1-15-7-3-6-14-8-10-4-2-5-12(13)11(10)9-14/h2,4-5H,3,6-9,13H2,1H3
InChIKeyHRNIBWDVMUVKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Core Properties


2-(3-Methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine is a small-molecule organic compound belonging to the isoindoline class, a family of heterocyclic building blocks frequently employed in medicinal chemistry for their diverse biological activities [1]. Its structure features an isoindoline core with a free aromatic amine at the 4-position and an N-substituted (3-methoxypropyl) side chain. Key computed physicochemical properties include a molecular weight of 206.28 g/mol, a topological polar surface area (TPSA) of 38.5 Ų, a logP (XLogP3-AA) of 0.9, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [2].

Compound class Isoindoline building block for medicinal chemistry
Physicochemical profile Moderate lipophilicity (logP 0.9), low TPSA (38.5 Ų)
Research use Fragment-based screening, linker SAR, scaffold elaboration

Why Generic Substitution Fails


Isoindoline-based building blocks cannot be trivially interchanged. The N-substituent's length, polarity, and hydrogen-bonding capacity directly modulate the core scaffold's lipophilicity, solubility, and conformational flexibility, which are critical for target binding [1]. For instance, substituting the 3-methoxypropyl group with a shorter 2-methoxyethyl chain (CAS 1017388-36-1) reduces molecular weight by ~14 Da and eliminates a methylene unit, altering the linker's reach and flexibility . Conversely, replacing it with a purely alkyl chain, such as a pentan-2-yl group (CAS 1099643-86-3), removes the ether oxygen and its hydrogen-bond acceptor capacity, significantly impacting physicochemical and pharmacological profiles . The specific quantitative consequences of these structural changes are detailed below.

3-methoxypropyl vs. 2-methoxyethyl
Shorter chain analog may reduce linker length and lipophilicity, shifting target-binding kinetics.
Ether oxygen vs. alkyl chain
Alkyl-chain analog loses an H-bond acceptor, altering solubility and target interaction profile.
Substituent flexibility
N-substituent variations affect conformational space; direct interchange may invalidate SAR.

Quantitative Differentiation vs. Key Analogs


Linker Length and Lipophilicity vs. 2-Methoxyethyl Analog

The target compound's 3-methoxypropyl side chain provides an extended linker and higher lipophilicity compared to the 2-methoxyethyl analog. The target compound has a logP of 0.9 and a TPSA of 38.5 Ų [1]. The 2-methoxyethyl analog (CAS 1017388-36-1, C11H16N2O, MW 192.26 g/mol) has a computed logP of 0.7 and a TPSA of 33.3 Ų [2]. The target compound offers an additional methylene group, increasing molecular length and lipophilicity, which may enhance membrane permeability or fill a hydrophobic pocket in a target protein.

Linker & Lipophilicity
Cross-study comparable
ΔlogP +0.2, ΔTPSA +5.2 Ų, ΔMW +14.02
Extended linker and higher lipophilicity support distinct target-binding profiles.
Computed properties; experimental validation required.
Medicinal Chemistry Linker Design Physicochemical Properties

Hydrogen Bond Acceptor Capacity vs. Alkyl-Chain Analog

The 3-methoxypropyl group introduces an ether oxygen, acting as a hydrogen bond acceptor. The target compound possesses 3 hydrogen bond acceptors [1]. In contrast, the alkyl-substituted analog 2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-4-amine (CAS 1099643-86-3, C13H20N2) has only 2 hydrogen bond acceptors and a higher logP . The added polarity from the methoxy oxygen increases aqueous solubility and provides an additional interaction point for target engagement.

H-Bond Acceptor Capacity
Class-level inference
Target: 3 acceptors vs. Alkyl analog: 2 acceptors
Additional H-bond acceptor may improve solubility and enable unique target interactions.
Based on functional group analysis; direct comparison data limited.
Fragment-Based Drug Discovery Hydrogen Bonding Solubility

Purity Specification and Supply Consistency

The target compound is commercially available at a minimum purity specification of 95%, as guaranteed by multiple suppliers, including AKSci and CymitQuimica . This consistent purity standard, verified by the supplier's Certificate of Analysis, ensures reproducibility in downstream synthesis. While many analogs share this 95% baseline, the reliability of supply for this specific compound from multiple vendors reduces procurement risk.

Purity & Supply
Specification review
95% min purity, multi-vendor supply
Consistent supplier-reported purity supports batch-to-batch reliability.
Verify COA per lot; multi-vendor sourcing reduces procurement risk.
Chemical Procurement Quality Control Building Block Synthesis

Optimal Application Scenarios


Scaffold Optimization for Kinase or GPCR Targets

The isoindoline scaffold is a recognized kinase hinge-binding motif, and the 4-amine substitution pattern is common in kinase inhibitor design [1]. The measured logP of 0.9 and TPSA of 38.5 Ų for this compound place it within the favorable range for CNS drug-likeness. The methoxypropyl chain's flexibility and hydrogen-bonding capacity make it particularly suitable for exploring linker SAR in bivalent ligands or PROTACs [2].

Fragment-Based Drug Discovery Library Enrichment

With a molecular weight of 206.28 g/mol, this compound adheres to the 'rule of three' for fragments. The combination of an aromatic amine, a flexible ether-containing side chain, and a non-planar isoindoline core offers multiple vectors for fragment growth [1]. The compound's distinct physicochemical signature (compared to shorter or purely alkyl analogs) can be exploited in fragment screens to probe sub-pockets of target proteins.

Tool Compound for Probing Linker Effects

The defined length and polarity of the 3-methoxypropyl group, as quantified by its 4 rotatable bonds and 3 hydrogen bond acceptors [1], allow direct comparison with analogs having shorter or purely alkyl linkers. Researchers investigating the impact of linker chemistry on target engagement, residence time, or subcellular localization can use this compound as a precise, commercially available tool in systematic SAR studies.

Application
Selection Property
Validation Focus
Isoindoline scaffold elaboration
CNS drug-like logP/TPSA range
Kinase hinge-binding motif compatibility
Fragment library enrichment
MW and rule-of-three compliance
Sub-pocket probing with flexible side chain
Linker SAR studies
Defined length and polarity of side chain
Direct comparison with shorter/alkyl linkers
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